9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine
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Overview
Description
9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine is a heterocyclic compound with the molecular formula C11H14N2O2. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar structure but lacking the additional functional groups.
Thiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen atom in oxazole.
Isoxazole: A structural isomer of oxazole with different positioning of the nitrogen and oxygen atoms.
Uniqueness
9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4Z,6Z)-9-ethoxy-2-methyl-8,9-dihydro-[1,3]oxazolo[5,4-b]azocine |
InChI |
InChI=1S/C11H14N2O2/c1-3-14-9-6-4-5-7-12-11-10(9)13-8(2)15-11/h4-5,7,9H,3,6H2,1-2H3/b5-4-,12-7- |
InChI Key |
UZJPJWXUWFMWQB-QAWFIIPJSA-N |
Isomeric SMILES |
CCOC1C/C=C\C=N/C2=C1N=C(O2)C |
Canonical SMILES |
CCOC1CC=CC=NC2=C1N=C(O2)C |
Origin of Product |
United States |
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